N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
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Description
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H22N2O3S2 and its molecular weight is 414.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as INH1, is the Hec1/Nek2 protein complex . Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA Related Kinase 2) are proteins that play crucial roles in cell division and the maintenance of the mitotic spindle .
Mode of Action
INH1 acts by disrupting the interaction between Hec1 and Nek2 . This disruption leads to a decrease in the overall levels of Nek2 protein within the cell .
Biochemical Pathways
The Hec1/Nek2 pathway is involved in the regulation of the spindle assembly checkpoint, a critical control point in the cell cycle . By disrupting this pathway, INH1 can activate cell death mechanisms .
Result of Action
The disruption of the Hec1/Nek2 interaction by INH1 leads to a decrease in Nek2 protein levels within the cell . This results in the inhibition of cell proliferation , with a GI50 (concentration required to inhibit growth by 50%) of 10-21 μM in human breast cancer cells . Furthermore, INH1 can activate cell death mechanisms, leading to the death of cancer cells .
Action Environment
The action of INH1 can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C . .
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-13(2)28(25,26)17-8-6-16(7-9-17)20(24)23-21-22-19(12-27-21)18-10-5-14(3)11-15(18)4/h5-13H,1-4H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOZIDUEMHQNJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.